molecular formula C14H21F2N5O3 B6977274 tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate

Cat. No.: B6977274
M. Wt: 345.35 g/mol
InChI Key: XFDXZQMYCDQRRR-SECBINFHSA-N
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Description

Tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate typically involves multiple steps, including the formation of the azetidine ring, introduction of the difluoroethyl group, and attachment of the triazole ring. Common synthetic routes may include:

    Formation of the Azetidine Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Difluoroethyl Group: This can be achieved through nucleophilic substitution reactions using difluoroethyl halides.

    Attachment of the Triazole Ring: This step may involve the use of triazole precursors and coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate may include other azetidine carboxylates or compounds with similar functional groups, such as:

  • Azetidine-2-carboxylic acid derivatives
  • Triazole-containing compounds
  • Difluoroethyl-substituted molecules

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

tert-butyl (2R)-2-[[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N5O3/c1-8-18-11(20-19-8)14(15,16)7-17-10(22)9-5-6-21(9)12(23)24-13(2,3)4/h9H,5-7H2,1-4H3,(H,17,22)(H,18,19,20)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDXZQMYCDQRRR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(CNC(=O)C2CCN2C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)C(CNC(=O)[C@H]2CCN2C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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